molecular formula C18H14FN3O5S3 B2593904 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide CAS No. 896353-77-8

3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide

Cat. No.: B2593904
CAS No.: 896353-77-8
M. Wt: 467.5
InChI Key: PIVPQGJDTLNBHO-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrophenyl sulfonyl group

Preparation Methods

The synthesis of 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.

    Sulfonylation: The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides and appropriate bases.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its biological activity, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structural features could make it useful in the development of new materials with specific properties.

    Chemical Biology: It can be used as a probe to study biological processes involving thiazole-containing compounds.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide include other thiazole derivatives and sulfonyl-containing compounds. What sets this compound apart is the combination of the fluorophenyl and nitrophenyl sulfonyl groups, which may confer unique properties such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5S3/c19-12-1-5-14(6-2-12)28-10-9-16(23)21-18-20-11-17(29-18)30(26,27)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVPQGJDTLNBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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